molecular formula C24H30N4O3 B5013319 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone

Cat. No.: B5013319
M. Wt: 422.5 g/mol
InChI Key: LOATWCKZWANGBM-UHFFFAOYSA-N
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Description

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone is a complex organic compound that features a combination of benzodioxole, piperazine, pyridine, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c29-24(20-6-9-26(10-7-20)17-21-3-1-2-8-25-21)28-13-11-27(12-14-28)16-19-4-5-22-23(15-19)31-18-30-22/h1-5,8,15,20H,6-7,9-14,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOATWCKZWANGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Piperazine and Piperidine Derivatives: These can be synthesized through nucleophilic substitution reactions involving appropriate halogenated precursors.

    Coupling Reactions: The final compound can be assembled through coupling reactions, such as reductive amination or amidation, to link the different moieties together.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, acids, or bases depending on the type of substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone would depend on its specific biological target. Generally, such compounds might interact with:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Ion Channels: Affecting ion channel function to alter cellular activity.

Comparison with Similar Compounds

Similar Compounds

    [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone: can be compared with other compounds containing benzodioxole, piperazine, or pyridine moieties.

    Examples: Compounds like this compound, this compound, and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity.

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